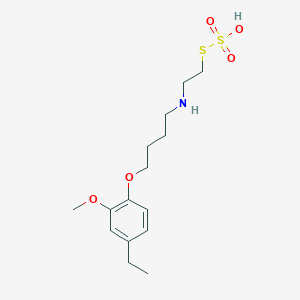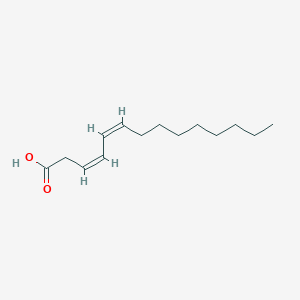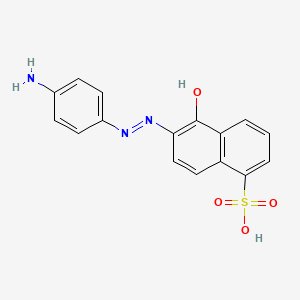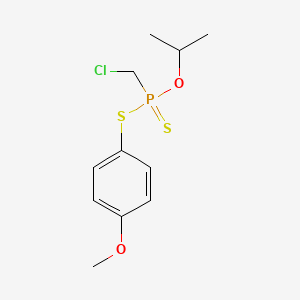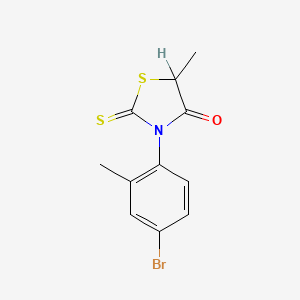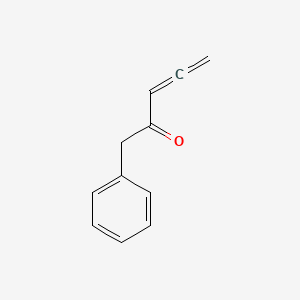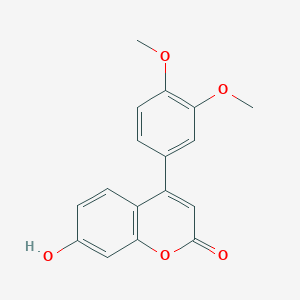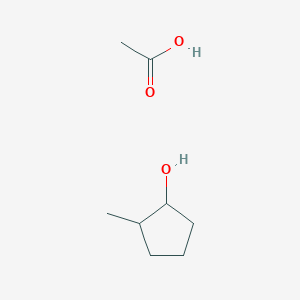
Acetic acid;2-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-methylcyclopentan-1-ol is a chemical compound with the molecular formula C8H16O3. It is a derivative of acetic acid and 2-methylcyclopentanol, combining the properties of both components. This compound is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylcyclopentan-1-ol typically involves the esterification of 2-methylcyclopentanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient catalysts to maximize yield. The product is then purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methylcyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of acetic acid;2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-methylcyclopentanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylcyclopentanol: A precursor in the synthesis of acetic acid;2-methylcyclopentan-1-ol.
Acetic acid: A component of the compound, widely used in various chemical processes.
Cyclopentanol: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combined properties of acetic acid and 2-methylcyclopentanol. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
24070-76-6 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
acetic acid;2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-5-3-2-4-6(5)7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
RSWSXJPQDQFRIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


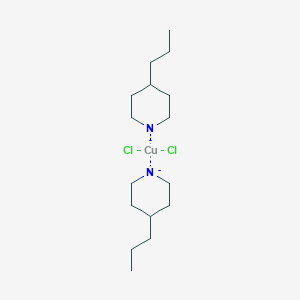

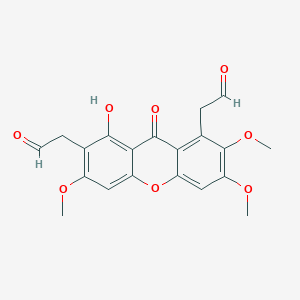
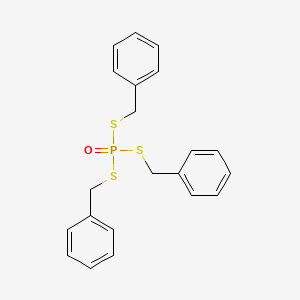

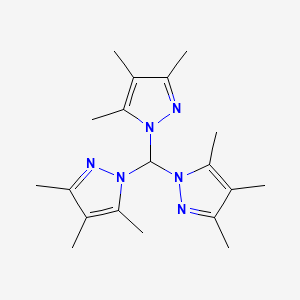
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
